![molecular formula C10H8N2S B13514027 1H,4H-thiochromeno[4,3-c]pyrazole](/img/structure/B13514027.png)
1H,4H-thiochromeno[4,3-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,4H-thiochromeno[4,3-c]pyrazole is a heterocyclic compound that features a fused ring system combining a thiochromene and a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H,4H-thiochromeno[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiochromanone derivatives with hydrazine or substituted hydrazines. The reaction is usually carried out in the presence of a catalyst such as acetic acid or under basic conditions using sodium ethoxide.
Thiochromanone Derivative Synthesis:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1H,4H-thiochromeno[4,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiochromeno derivatives.
Substitution: Halogenated thiochromeno[4,3-c]pyrazole derivatives.
Applications De Recherche Scientifique
1H,4H-thiochromeno[4,3-c]pyrazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its antitumor, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1H,4H-thiochromeno[4,3-c]pyrazole in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiochromeno[4,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Thiochromeno[4,3-b]quinoline: Known for its antitumor properties, similar to 1H,4H-thiochromeno[4,3-c]pyrazole.
Thiochromeno[4,3-c]pyridine: Exhibits antimicrobial and anti-inflammatory activities.
Uniqueness
This compound is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms in the heterocyclic system. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C10H8N2S |
|---|---|
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
1,4-dihydrothiochromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C10H8N2S/c1-2-4-9-8(3-1)10-7(6-13-9)5-11-12-10/h1-5H,6H2,(H,11,12) |
Clé InChI |
TVPJODVFKPLXPS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=CC=CC=C3S1)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13513955.png)
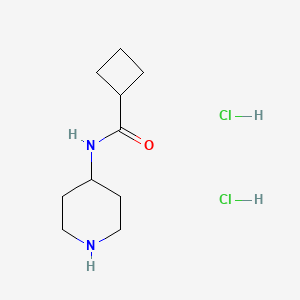
![1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13513965.png)
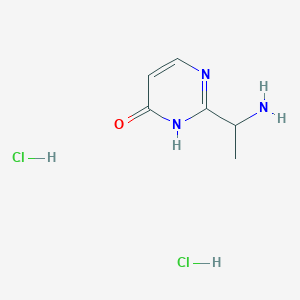
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13513978.png)
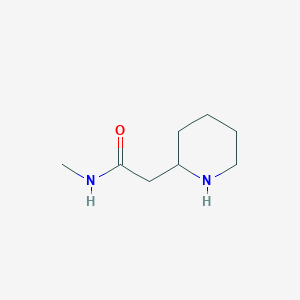
![rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis](/img/structure/B13513992.png)
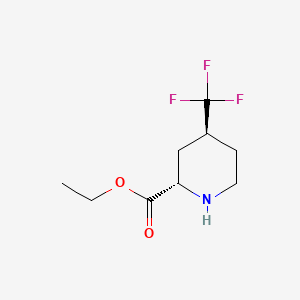
![Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate](/img/structure/B13514008.png)
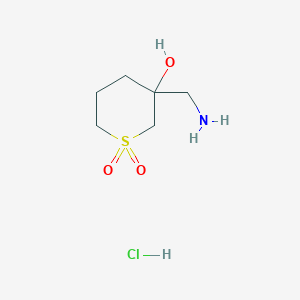
![4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride](/img/structure/B13514032.png)

